molecular formula C22H21N3O2 B11335545 2-[(4-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Número de catálogo: B11335545
Peso molecular: 359.4 g/mol
Clave InChI: KJAUSKDCBZBMMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-Methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of fused benzene and pyrimidine rings

Métodos De Preparación

The synthesis of 2-[(4-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of appropriate aniline derivatives with isatoic anhydride, followed by cyclization and subsequent functionalization steps. One common synthetic route involves the reaction of 4-methoxyaniline with 3-methylanthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to promote cyclization, forming the quinazoline core. Further functionalization can be achieved through various substitution reactions to introduce the desired substituents on the quinazoline ring.

Análisis De Reacciones Químicas

2-[(4-Methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives of the quinazoline ring.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings of the compound. Common reagents include halogens, nitro groups, and alkyl groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Aplicaciones Científicas De Investigación

    Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of novel therapeutic agents. It has shown activity against certain cancer cell lines and may serve as a lead compound for anticancer drug development.

    Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools and probes.

Mecanismo De Acción

The mechanism of action of 2-[(4-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. It may also interact with DNA, causing disruptions in the replication process. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate key biological processes makes it a promising candidate for further research.

Comparación Con Compuestos Similares

2-[(4-Methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other quinazoline derivatives, such as:

    Gefitinib: A well-known quinazoline-based drug used in the treatment of non-small cell lung cancer. Gefitinib targets the epidermal growth factor receptor (EGFR) and inhibits its tyrosine kinase activity.

    Erlotinib: Another quinazoline derivative used as an anticancer agent. Erlotinib also targets EGFR and is used in the treatment of various cancers.

    Lapatinib: A dual tyrosine kinase inhibitor that targets both EGFR and HER2 receptors. It is used in the treatment of breast cancer.

The uniqueness of this compound lies in its specific substitution pattern and potential for diverse applications beyond those of the mentioned drugs.

Propiedades

Fórmula molecular

C22H21N3O2

Peso molecular

359.4 g/mol

Nombre IUPAC

2-(4-methoxyanilino)-7-(3-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H21N3O2/c1-14-4-3-5-15(10-14)16-11-20-19(21(26)12-16)13-23-22(25-20)24-17-6-8-18(27-2)9-7-17/h3-10,13,16H,11-12H2,1-2H3,(H,23,24,25)

Clave InChI

KJAUSKDCBZBMMS-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=CC=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC=C(C=C4)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.